3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine
Overview
Description
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine, also known as clofentezine, is a chemical compound with the molecular formula C14H8Cl2N4. It is primarily used as an acaricide, which means it is employed to control mite populations. This compound is known for its effectiveness in agricultural settings, particularly in the protection of crops from mite infestations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 2-chlorobenzonitrile with hydrazine hydrate. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the tetrazine ring. The reaction conditions usually require heating and the presence of a suitable solvent .
Industrial Production Methods
In industrial settings, the production of clofentezine is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, solvent choice, and reaction time. The final product is then purified through crystallization or other suitable methods to obtain the desired quality .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazines, dihydro derivatives, and other functionalized compounds .
Scientific Research Applications
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on mite populations.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new acaricides.
Mechanism of Action
The mechanism of action of 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with the nervous system of mites. It acts as an ovicide, targeting the eggs and early motile stages of mites. The compound disrupts the normal development of mites, leading to their eventual death. The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with the mite’s metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(2-chlorophenyl)-1,2,4,5-tetrazine: This compound is structurally similar but lacks the dihydro functionality.
3,6-Bis(2-chlorophenyl)-1,2-dihydro-1,2,4,5-tetrazine: Another closely related compound with slight structural differences.
Uniqueness
3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific mode of action as an acaricide and its effectiveness in controlling mite populations. Its structural features, such as the presence of chlorophenyl groups and the tetrazine ring, contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
3,6-bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H,(H,17,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOSPPXFAKVBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=NN2)C3=CC=CC=C3Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512781 | |
Record name | 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-15-4 | |
Record name | 3,6-Bis(2-chlorophenyl)-1,4-dihydro-1,2,4,5-tetrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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